molecular formula C23H18FN3O4 B11313371 2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide

2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide

Cat. No.: B11313371
M. Wt: 419.4 g/mol
InChI Key: URWHIVGVEUKOAC-UHFFFAOYSA-N
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Description

2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a combination of fluorophenyl, oxadiazole, phenoxy, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the fluorophenyl and phenoxy groups. The final step involves the acylation of the intermediate compound with 4-methoxyphenyl acetic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and fluorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring and fluorophenyl group are key functional moieties that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide lies in its specific substitution pattern and the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C23H18FN3O4

Molecular Weight

419.4 g/mol

IUPAC Name

2-[2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H18FN3O4/c1-29-18-11-9-17(10-12-18)25-21(28)14-30-20-8-3-2-7-19(20)22-26-23(31-27-22)15-5-4-6-16(24)13-15/h2-13H,14H2,1H3,(H,25,28)

InChI Key

URWHIVGVEUKOAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC(=CC=C4)F

Origin of Product

United States

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